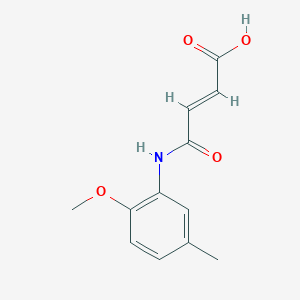

(2E)-4-(2-methoxy-5-methylanilino)-4-oxo-2-butenoic acid

Description

(2E)-4-(2-Methoxy-5-methylanilino)-4-oxo-2-butenoic acid is a synthetic α,β-unsaturated carbonyl compound characterized by a conjugated enone system (C=C-C=O) and an anilino substituent at the 4-position. The molecule features a 2-methoxy-5-methylphenyl group attached via an amide linkage, which influences its electronic properties and biological interactions. The (E)-configuration of the double bond between C2 and C3 is critical for its stability and reactivity, as trans-isomers often exhibit reduced steric hindrance compared to cis-forms .

This compound is structurally analogous to bioactive maleamic acid derivatives, which are known for their applications in medicinal chemistry, particularly as enzyme inhibitors or anticancer agents.

Properties

Molecular Formula |

C12H13NO4 |

|---|---|

Molecular Weight |

235.24 g/mol |

IUPAC Name |

(E)-4-(2-methoxy-5-methylanilino)-4-oxobut-2-enoic acid |

InChI |

InChI=1S/C12H13NO4/c1-8-3-4-10(17-2)9(7-8)13-11(14)5-6-12(15)16/h3-7H,1-2H3,(H,13,14)(H,15,16)/b6-5+ |

InChI Key |

SDPZPTWZENTROE-AATRIKPKSA-N |

Isomeric SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)/C=C/C(=O)O |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)C=CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-4-(2-methoxy-5-methylanilino)-4-oxo-2-butenoic acid typically involves the reaction of 2-methoxy-5-methylaniline with suitable reagents to introduce the butenoic acid moiety. One common method involves the use of acylation reactions where 2-methoxy-5-methylaniline is reacted with acyl chlorides or anhydrides under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale acylation processes using automated reactors to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

(2E)-4-(2-methoxy-5-methylanilino)-4-oxo-2-butenoic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the oxo group to hydroxyl groups or other reduced forms.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives .

Scientific Research Applications

(2E)-4-(2-methoxy-5-methylanilino)-4-oxo-2-butenoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2E)-4-(2-methoxy-5-methylanilino)-4-oxo-2-butenoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, depending on the specific pathway involved .

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Analogues

Key Observations:

- Stereochemistry: The (E)-configuration in the target compound and AOB enhances stability compared to the (Z)-isomer in (2Z)-4-(4-methylanilino)-4-oxobut-2-enoic acid, which may exhibit steric strain .

- Aromatic Substituents : Electron-donating groups (e.g., methoxy, methyl) increase lipophilicity, while electron-withdrawing groups (e.g., acetyl in ) improve solubility in polar solvents.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations:

- The target compound’s higher LogP (1.98) compared to acetylated analogues reflects increased membrane permeability, critical for cellular uptake in drug design.

- AOB’s low water solubility (0.12 mg/mL) correlates with its bulky thiophene substituents, limiting bioavailability without formulation aids .

Key Observations:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.